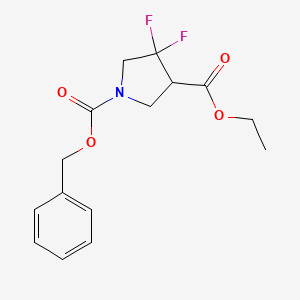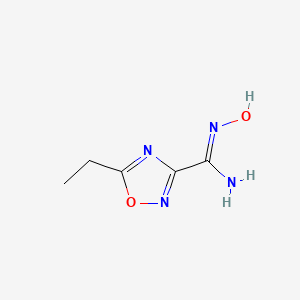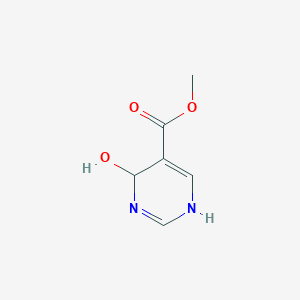
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17F2NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-ethylpyrrolidine-1,3-dicarboxylate with a fluorinating agent to introduce the difluoro groups at the 4-position of the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoro groups and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound lacks the difluoro groups and has an oxo group at the 4-position.
1-Benzyl 3-ethyl 4,4-dichloropyrrolidine-1,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
1-Benzyl 3-ethyl 4,4-dibromopyrrolidine-1,3-dicarboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H17F2NO4 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H17F2NO4/c1-2-21-13(19)12-8-18(10-15(12,16)17)14(20)22-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Clave InChI |
JNUPCZAJCCFRLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)


![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)




![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)


